molecular formula C11H17NO6 B599521 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid CAS No. 183062-97-7

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid

Cat. No. B599521
CAS RN: 183062-97-7
M. Wt: 259.258
InChI Key: WORKXXJEHCMZEG-UHFFFAOYSA-N
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Description

“2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid” is a chemical compound with the molecular formula C10H17NO4 . It is used as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .


Molecular Structure Analysis

The molecular structure of “2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N1CC(C1)CC(O)=O . The InChI key for this compound is VEFHUWJIRFTGRB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C10H17NO4, and it has a molecular weight of 215.25 . The compound’s InChI is 1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) .

Scientific Research Applications

Heterocyclic Amino Acid Synthesis

This compound is used as a building block in the synthesis of various organic molecules. Specifically, it has been used to synthesize a newly functionalized heterocyclic amino acid known as Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate . This synthesis was achieved via a [3+2] cycloaddition .

Synthesis of Bioactive Molecules

The azetidine ring in this compound has been identified as a conformationally restricted component of important pharmacological molecules . For instance, it is present in synthetic analogues of natural amino acids, such as γ-aminobutyric acid (GABA) . It is also present in the molecular structure of the well-known antihypertensive drug azelnidipine .

Synthesis of Organoselenium Compounds

Functionalized organoselenium compounds possess a wide range of biological activities and are present in many pharmacologically important substances . This compound, with its azetidine and selenazole cores, could potentially be used in the synthesis of new Se-containing β-lactams such as selenapenam, selenacepham, and selenazepine .

Mechanism of Action

The mechanism of action for “2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid” is not specified in the search results. It’s worth noting that its use as a rigid linker in PROTAC development suggests it plays a role in facilitating the degradation of specific proteins .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(5-12)7(8(13)14)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORKXXJEHCMZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725377
Record name [1-(tert-Butoxycarbonyl)azetidin-3-yl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid

CAS RN

183062-97-7
Record name [1-(tert-Butoxycarbonyl)azetidin-3-yl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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